

Validating the Structure of 1-Bromo-3,5-dimethyladamantane: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 1-Bromo-3,5-dimethyladamantane

Cat. No.: B142378

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This guide provides a detailed comparison of spectroscopic data for **1-Bromo-3,5-dimethyladamantane** against its structural isomers, 1-Bromoadamantane and 2-Bromoadamantane. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can unequivocally validate the molecular structure of the target compound. The supporting experimental data and protocols are intended for researchers, scientists, and professionals in drug development.

Comparative Spectroscopic Data Analysis

The structural validation of **1-Bromo-3,5-dimethyladamantane** is achieved by comparing its unique spectroscopic fingerprint with that of its related adamantane analogs. The presence of two methyl groups and the specific position of the bromine atom create distinct patterns in the NMR, MS, and IR spectra.

Spectroscopic Technique	1-Bromo-3,5-dimethyladamantane	1-Bromoadamantane	2-Bromoadamantane
¹ H NMR (ppm in CDCl ₃)	Complex multiplets and singlets corresponding to methyl and adamantyl protons.	δ 2.37 (br s, 6H), 2.10 (br s, 3H), 1.73 (br s, 6H)[1]	Broader, more complex multiplets due to lower symmetry.
¹³ C NMR (ppm)	Distinct signals for quaternary carbons (C-Br, C-CH ₃), CH, CH ₂ and CH ₃ groups.	Signals for C-Br, CH, and CH ₂ groups.	Signals for CH-Br, CH, and CH ₂ groups, with more signals due to asymmetry.
Mass Spec. (EI, m/z)	Molecular Ion (M ⁺): 242/244 (isotope pattern). Key Fragments: 163 (M-Br) ⁺ , 107.[2]	Molecular Ion (M ⁺): 214/216 (isotope pattern). Key Fragment: 135 (M-Br) ⁺ . [3]	Molecular Ion (M ⁺): 214/216 (isotope pattern). Key Fragment: 135 (M-Br) ⁺ . [4]
IR Spectroscopy (cm ⁻¹)	C-H stretch (~2850-2950), C-Br stretch (~500-600).	C-H stretch (~2850-2950), C-Br stretch (~500-600). [5]	C-H stretch (~2850-2950), C-Br stretch (~500-600). [4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.

- Acquisition Parameters: A 45° pulse angle is typically used.[6] The spectral width should cover the expected chemical shift range (e.g., 0-10 ppm). A recycle delay of 1-2 seconds is standard.
- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
 - Acquisition Parameters: A wider spectral width is required (e.g., 0-220 ppm). A longer acquisition time and more scans are typically needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

Mass Spectrometry (MS)

- Sample Introduction: For volatile compounds like bromo-adamantanes, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) is injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for these molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
- Data Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺), which confirms the molecular weight, and a series of fragment ion peaks that provide structural information. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for bromine-containing fragments.

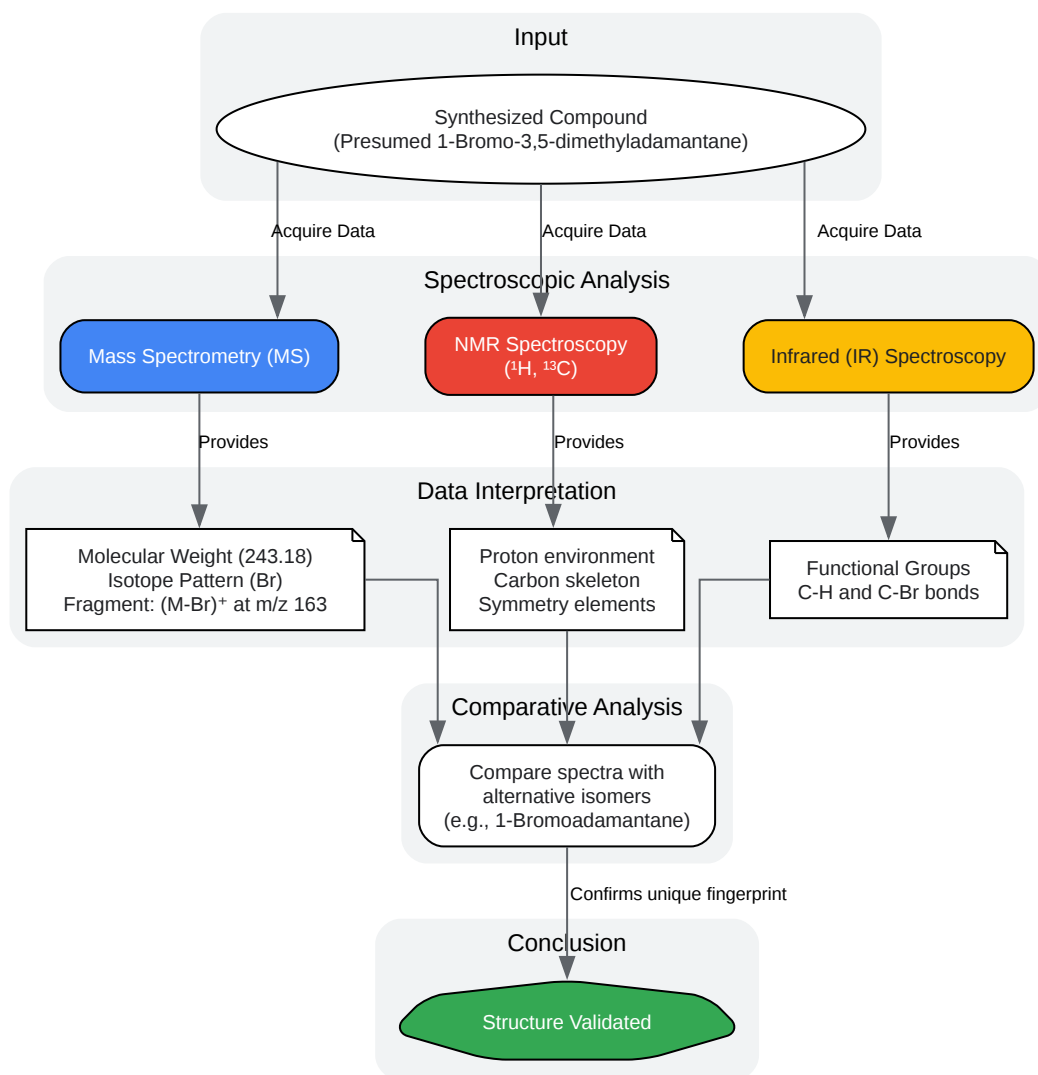
Infrared (IR) Spectroscopy

- Sample Preparation:

- Neat Liquid: If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr). **1-Bromo-3,5-dimethyladamantane** is often an oil or low-melting solid.^[8]
- KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Nujol Mull (for solids): Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste.^[9] Spread the paste between two salt plates.
- Data Acquisition: Place the prepared sample in the IR spectrometer's sample holder. Record the spectrum, typically over the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H stretching, C-Br stretching).

Validation Workflow

The logical process for validating the structure of **1-Bromo-3,5-dimethyladamantane** using spectroscopy involves a sequential analysis of data from different techniques, each providing a unique piece of the structural puzzle.



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Caption: Workflow for spectroscopic structure validation.

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